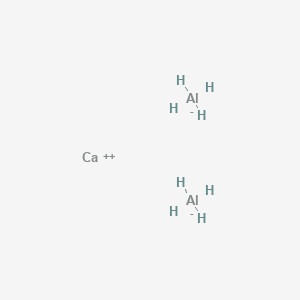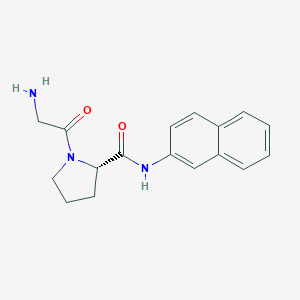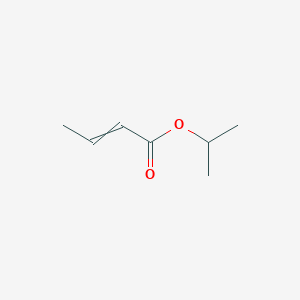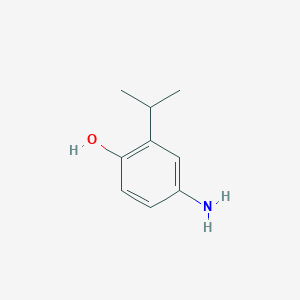
Calcium aluminum hydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium aluminum hydride, also known as CAH, is a chemical compound that is widely used in various industrial applications. It is a white, odorless, and stable compound that is formed by the reaction of calcium hydride and aluminum chloride. CAH is used as a reducing agent in organic synthesis, a hydrogen storage material, and as a source of hydrogen in fuel cells.
Mecanismo De Acción
The mechanism of action of Calcium aluminum hydride is based on its ability to release hydrogen gas upon reaction with water or other protic solvents. The hydrogen gas released can be used as a reducing agent in organic synthesis or as a source of energy in fuel cells.
Efectos Bioquímicos Y Fisiológicos
Calcium aluminum hydride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Calcium aluminum hydride is its ability to release hydrogen gas upon reaction with water or other protic solvents. This makes it a useful reducing agent in organic synthesis and a source of energy in fuel cells. However, Calcium aluminum hydride is highly reactive and can be dangerous if not handled properly. It is also relatively expensive compared to other reducing agents.
Direcciones Futuras
There are several future directions for the study of Calcium aluminum hydride. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the biochemical and physiological effects of Calcium aluminum hydride in humans. Finally, the development of new applications for Calcium aluminum hydride in fields such as energy storage and catalysis is an area of active research.
Métodos De Síntesis
The synthesis of Calcium aluminum hydride can be achieved through various methods. One of the most commonly used methods is the reaction of calcium hydride and aluminum chloride in anhydrous ether or tetrahydrofuran. The reaction produces Calcium aluminum hydride as a white solid, which can be isolated by filtration.
Aplicaciones Científicas De Investigación
Calcium aluminum hydride has been extensively studied for its potential applications in various fields. In the field of organic synthesis, Calcium aluminum hydride is used as a reducing agent for the reduction of carbonyl compounds, nitro compounds, and other functional groups. It is also used as a hydrogen source in fuel cells and as a hydrogen storage material.
Propiedades
Número CAS |
16941-10-9 |
|---|---|
Nombre del producto |
Calcium aluminum hydride |
Fórmula molecular |
Al2CaH8 |
Peso molecular |
102.1 g/mol |
Nombre IUPAC |
calcium;alumanuide |
InChI |
InChI=1S/2Al.Ca.8H/q2*-1;+2;;;;;;;; |
Clave InChI |
XFYHPLORZKFKSC-UHFFFAOYSA-N |
SMILES |
[AlH4-].[AlH4-].[Ca+2] |
SMILES canónico |
[AlH4-].[AlH4-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)










